molecular formula C18H10Cl2N2O B2962693 2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile CAS No. 252058-98-3

2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile

Cat. No.: B2962693
CAS No.: 252058-98-3
M. Wt: 341.19
InChI Key: FFCSBUAABNLJTL-UHFFFAOYSA-N
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Description

“2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile” is a complex organic compound. Based on its name, it likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a phenyl group (a six-membered carbon ring), and a dichlorophenoxy group (a six-membered carbon ring with two chlorine atoms and an oxygen atom) .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, compounds with similar structures are often synthesized through multi-step organic reactions involving coupling reactions, nitrile group introductions, and halogenation .

Scientific Research Applications

Structural and Optical Properties

  • Structural and Optical Analysis of Pyranoquinoline Derivatives : The structural and optical properties of certain pyranoquinoline derivatives, which share a core structural similarity with "2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile," have been thoroughly studied. These compounds exhibit nanocrystalline structures dispersed in an amorphous matrix when deposited as thin films, with their optical properties determined through spectrophotometric measurements. The analysis includes determination of absorption parameters, molar extinction coefficient, oscillator strength, and the type of electron transition, highlighting the compounds' potential for applications in optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photophysical and Electrochemical Properties

  • Photovoltaic and Electrochemical Applications : Investigations into pyranoquinoline derivatives, structurally related to the compound , have revealed their suitability in photovoltaic applications. These studies focus on their deposition as thin films and their use in organic–inorganic photodiode fabrication, showcasing their potential in the development of new electronic and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological Activities

  • Synthesis and Biological Activities : Various studies have synthesized compounds with core structures akin to "this compound," exploring their potential biological activities. These activities include antibacterial and antifungal properties, offering a glimpse into their potential pharmaceutical applications. Such research underscores the versatility of these compounds in contributing to the development of new therapeutic agents (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Molecular Engineering for Improved Properties

  • Molecular Engineering for Optoelectronic Applications : Through molecular engineering, derivatives of cyanopyrid-2,6-dione, closely related to the target compound, have been developed to exhibit improved optoelectronic and photovoltaic properties. This research highlights the importance of structural modification in enhancing the performance of organic materials for use in solar cells and other photovoltaic devices (Hundal et al., 2019).

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O/c19-15-8-7-14(10-16(15)20)23-18-13(11-21)6-9-17(22-18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCSBUAABNLJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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